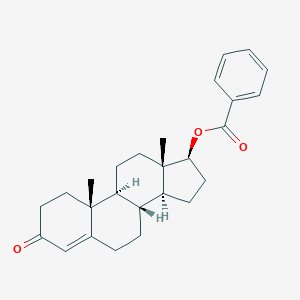
Testosteronbenzoat
Übersicht
Beschreibung
Testosterone benzoate is not directly mentioned in the provided papers; however, there are several studies related to similar compounds, such as testosterone propionate and estradiol benzoate, which can offer insights into the actions of testosterone esters and their effects on biological systems. For instance, testosterone propionate has been shown to influence sexual behavior in guinea pigs and rats, as well as affect the synthesis of follicle-stimulating hormone (FSH) in male rats . Additionally, 19-nortestosterone-17-benzoate, a related compound, has been compared with testosterone propionate and found to have myotrophic effects and suppress the production or release of pituitary gonadotrophins .
Synthesis Analysis
The synthesis of testosterone benzoate can be inferred from the reaction of steroidal alcohols with isobutene, as demonstrated in the synthesis of testosterone benzoate from dehydroepiandrosterone . This method involves the acid-catalyzed addition of isobutene to steroidal alcohols to form t-butyl ethers, which are then converted to the desired ester using trifluoroacetic acid.
Molecular Structure Analysis
While the molecular structure of testosterone benzoate is not directly analyzed in the provided papers, the structure of similar compounds, such as 19-nortestosterone-17-benzoate and benzo[d,e]testosterone acetate, suggests that the benzoate ester group is critical for the biological activity of these molecules . The benzoate group likely affects the solubility and distribution of the steroid in biological systems, which in turn can influence its potency and duration of action.
Chemical Reactions Analysis
The chemical reactions involving testosterone benzoate are not explicitly detailed in the provided papers. However, the papers do discuss the biological activities of related compounds, such as the antigonadotrophic and myotrophic effects of benzo[d,e]testosterone acetate . These effects are likely mediated by the interaction of the steroid with androgen receptors and subsequent modulation of gene expression.
Physical and Chemical Properties Analysis
The physical and chemical properties of testosterone benzoate are not described in the provided papers. However, the properties of related testosterone esters, such as their solubility, stability, and reactivity, can be inferred to some extent from the synthesis methods and biological activities discussed. For example, the t-butyl group used in the synthesis of testosterone benzoate is described as acid-labile but alkali-resistant, which suggests that the ester linkage in testosterone benzoate may also be sensitive to acidic conditions .
Relevant Case Studies
Several of the papers provide case studies on the effects of testosterone propionate and related compounds on animal models. For example, the administration of testosterone propionate to neonatal rats has been shown to affect testosterone plasma levels in adult male rats . Estradiol benzoate, another related compound, has been used to study its effects on the expression of testicular steroidogenic enzyme genes and testosterone production in adult rats . These studies provide valuable insights into the physiological roles of testosterone esters and their potential applications in medical research.
Wissenschaftliche Forschungsanwendungen
Drogenprüfung und -analyse
Testosteronbenzoat wird bei der Analyse von Haarproben zur Erkennung von Drogenkonsum verwendet. Die Haaranalyse kann im Vergleich zu Urinproben, die von Benutzern leicht manipuliert werden können, ein größeres Erkennungsfenster bieten. Die Verbindung wird zusammen mit ihren Estern für die LC–MS/MS-Analyse in Kamelhaar optimiert .
Dermatologische Forschung
In der Dermatologie wurde this compound auf seine Auswirkungen auf Hautkomponenten bei perkutaner Anwendung untersucht. Forschungen haben seine Auswirkungen auf die Konzentration von Gesamtsäure-Mukopolysacchariden untersucht, die für die Struktur und Funktion der Haut unerlässlich sind .
Strukturbiochemie
Die strukturellen Aspekte von this compound sind in der biochemischen Forschung von Bedeutung. Das Verständnis seiner Kristallstruktur mittels Röntgenbeugung hilft bei der Untersuchung der intermolekularen Energie und Wechselwirkungen zwischen kurz veresterten Formen von Testosteron .
Neurowissenschaften
Schließlich ist die Auswirkung von this compound auf das Nervensystem ein interessantes Gebiet, das untersucht, wie es kognitive Funktionen und affektive Störungen beeinflusst.
Jedes Feld bietet eine einzigartige Anwendung von this compound und trägt zu einer Vielzahl von wissenschaftlichen Forschungsbereichen bei.
Molecules | Free Full-Text | Innovative Detection of Testosterone… EFFECT OF PERCUTANEOUS APPLICATION OF TESTOSTERONE PROPIONATE AND OF… Structural Aspects and Intermolecular Energy for Some Short… - MDPI
Wirkmechanismus
Target of Action
Testosterone benzoate, also known as testosterone 17β-benzoate, is a synthetic, injected anabolic–androgenic steroid (AAS) and an androgen ester . The primary target of testosterone benzoate is the androgen receptor . The androgen receptor is a nuclear receptor that is activated by binding of either of the androgenic hormones, testosterone, or dihydrotestosterone .
Mode of Action
Testosterone benzoate acts as a prodrug of testosterone . It is administered via intramuscular injection and is associated with a long-lasting depot effect and extended duration of action . Testosterone benzoate, like testosterone, binds to and activates the androgen receptor, leading to gene expression that causes the growth and development of masculine sex organs and secondary sexual characteristics .
Biochemical Pathways
Testosterone benzoate affects the androgen production pathway. Testosterone can activate the androgen receptor itself or after conversion to 5α-dihydrotestosterone (DHT) by the enzyme 5α-reductase . This interaction leads to the activation of various downstream effects, including the growth and development of male sexual organs and secondary sexual characteristics .
Pharmacokinetics
The pharmacokinetics of testosterone benzoate is similar to that of other testosterone esters. It is administered via intramuscular injection, leading to a depot effect and extended duration of action . The oral route is subject to a high first-pass effect, which results in high levels of testosterone in the liver and consequent hepatic androgenic effects, as well as low potency due to first-pass metabolism in the intestines and liver into metabolites like dihydrotestosterone and androgen conjugates .
Result of Action
The activation of the androgen receptor by testosterone benzoate leads to the growth and development of masculine sex organs and secondary sexual characteristics . This includes increased muscle strength, hair growth, and other characteristic male properties .
Action Environment
Environmental factors can influence the action of testosterone benzoate. Endocrine-disrupting compounds (EDCs) can interfere with the hormonal system by binding to hormone receptors and acting as agonists or antagonists . These substances can alter the normal balance of the endocrine system, affecting the efficacy and stability of testosterone benzoate .
Safety and Hazards
Zukünftige Richtungen
Further clinical trials are needed to assess the risks and benefits of testosterone therapy in aging men . There are prospects in the drug development pipeline—selective androgen receptor modulators—that act on androgen receptors in a similar manner to testosterone and yet do not appear to be associated with adverse prostate outcomes .
Eigenschaften
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O3/c1-25-14-12-19(27)16-18(25)8-9-20-21-10-11-23(26(21,2)15-13-22(20)25)29-24(28)17-6-4-3-5-7-17/h3-7,16,20-23H,8-15H2,1-2H3/t20-,21-,22-,23-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJSCADWIWNGKI-IXKNJLPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)C4=CC=CC=C4)CCC5=CC(=O)CCC35C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CC=CC=C4)CCC5=CC(=O)CC[C@]35C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50943135 | |
| Record name | Testosterone benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50943135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2088-71-3 | |
| Record name | Testosterone, benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2088-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Testosterone benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002088713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Testosterone benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50943135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Testosterone benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.575 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TESTOSTERONE BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/387187KT3E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





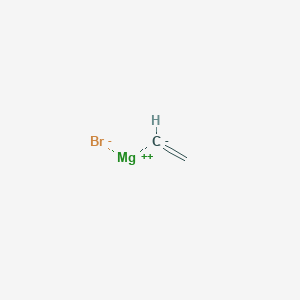
![9-Octadecenoic acid (9Z)-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester](/img/structure/B159208.png)
![2-[(p-Methoxyphenyl)azo]acetoacetanilide](/img/structure/B159211.png)
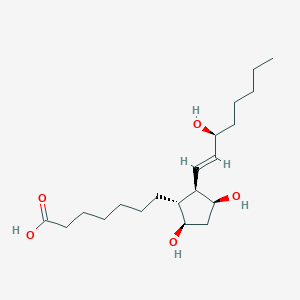


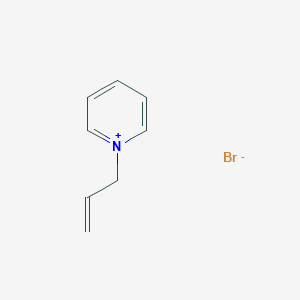
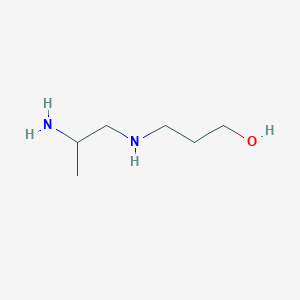
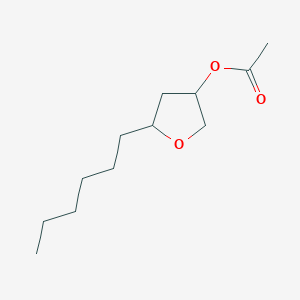
![3-(3,14-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2H-furan-5-one](/img/structure/B159228.png)
![Ethene, [2-(2-ethoxyethoxy)ethoxy]-](/img/structure/B159230.png)
